(1-(2-Methoxybenzyl)cyclopropyl)methanamine (1-(2-Methoxybenzyl)cyclopropyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18247533
InChI: InChI=1S/C12H17NO/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

(1-(2-Methoxybenzyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC18247533

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

(1-(2-Methoxybenzyl)cyclopropyl)methanamine -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name [1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine
Standard InChI InChI=1S/C12H17NO/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3
Standard InChI Key VDBWLYNEMRHSAO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CC2(CC2)CN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is [1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . Key structural features include:

  • A cyclopropyl ring fused to a methanamine group.

  • A 2-methoxybenzyl moiety attached to the cyclopropane, providing steric bulk and electronic modulation.

  • Chiral centers arising from the cyclopropane’s stereochemistry, with the (1R)-enantiomer being biologically active in receptor assays .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Density1.107 ± 0.06 g/cm³ (predicted)
Boiling Point291.1 ± 23.0°C (predicted)
pKa9.38 ± 0.10
CAS Number1213049-17-2

Stereochemical Considerations

The (1R)-enantiomer exhibits enhanced binding affinity for the 5-HT2C receptor compared to its (1S)-counterpart, as demonstrated in radiolabeled assays . This stereospecificity underscores the importance of enantiomer separation techniques, such as chiral HPLC, during synthesis .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via a multi-step process:

  • Cyclopropanation: A Wittig reaction between 2-methoxybenzaldehyde and methyltriphenylphosphonium bromide yields the olefin intermediate. Subsequent bromofluorination and cyclopropanation with ethyl diazoacetate catalyzed by Cu(acac)2 produce the cyclopropane core .

  • Amination: The cyclopropane carboxylate intermediate is reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H), followed by reductive amination to introduce the methanamine group .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
CyclopropanationCu(acac)2, ethyl diazoacetate65–75%
Reductive AminationNaBH4, MeOH, RT80–85%

Chemical Modifications

The compound participates in nucleophilic substitution and oxidation reactions. For example:

  • N-Alkylation: Reacts with alkyl halides under basic conditions to form N-substituted derivatives, enhancing lipophilicity and blood-brain barrier penetration .

  • Oxidation: The amine group can be oxidized to a nitroso derivative, though this reduces receptor affinity.

Pharmacological Profile

5-HT2C Receptor Agonism

(1-(2-Methoxybenzyl)cyclopropyl)methanamine demonstrates high selectivity for the 5-HT2C receptor (Ki = 81 nM) over 5-HT2A (Ki = 1,200 nM) and 5-HT2B (Ki = 950 nM) . Functional assays reveal:

  • EC50: 23 nM in calcium flux assays (Gq signaling) .

  • Bias Factor: 12-fold preference for Gq over β-arrestin recruitment, making it one of the most functionally selective 5-HT2C agonists reported .

Table 3: Receptor Activity Profile

ReceptorEC50 (nM)Selectivity (vs. 5-HT2C)
5-HT2C231x
5-HT2A1627x
5-HT2B>1,000>43x

Therapeutic Applications

  • Antipsychotic Effects: In vivo studies show significant reduction in amphetamine-induced hyperactivity (p < 0.01), comparable to clozapine .

  • Anxiolytic Potential: Preclinical models suggest efficacy in elevated plus-maze tests, though human trials are pending .

  • Weight Management: 5-HT2C activation regulates appetite, positioning this compound as a candidate for obesity treatment .

Applications in Medicinal Chemistry

Drug Design Innovations

  • Functional Selectivity: The compound’s Gq bias avoids β-arrestin-mediated side effects (e.g., valvulopathy linked to 5-HT2B activation) .

  • Enantiomeric Optimization: The (1R)-configuration improves metabolic stability (t1/2 = 4.2 h in human hepatocytes vs. 1.8 h for (1S)) .

Structural Analogs

  • Fluorinated Derivatives: Introducing fluorine at the 4-position of the phenyl ring enhances brain penetrance (LogBB = 0.26 vs. –0.04 for non-fluorinated analogs) .

  • N-Benzyl Substitutes: Improve 5-HT2C selectivity (e.g., (+)-19: EC50 = 24 nM, >100x selectivity over 5-HT2B) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator